molecular formula C10H9ClO4 B3243285 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid CAS No. 15572-01-7

4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid

Cat. No.: B3243285
CAS No.: 15572-01-7
M. Wt: 228.63 g/mol
InChI Key: XMKSYNSQMKQFSE-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes a chloro group and a hydroxy group attached to a phenyl ring, as well as a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Purification: The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can occur at the chloro and hydroxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives

  • Reduction Products: Alcohols, aldehydes

  • Substitution Products: Chloro-substituted derivatives, hydroxy-substituted derivatives

Scientific Research Applications

4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:

  • 4-(4-Hydroxyphenyl)-4-oxobutanoic acid: Similar structure but lacks the chloro group.

  • 2,2'-Methylenebis(4-chlorophenol): Contains two chloro groups and two hydroxy groups on a biphenyl structure.

  • 4-(4-Chlorophenyl)-4-oxobutanoic acid: Similar structure but with a different position of the chloro group.

Properties

IUPAC Name

4-(4-chloro-2-hydroxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-6-1-2-7(9(13)5-6)8(12)3-4-10(14)15/h1-2,5,13H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKSYNSQMKQFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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